

Hemoglobin Columbia Missouri: A Technical Overview of a Rare High-Oxygen-Affinity Variant

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Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

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Abstract

Hemoglobin Columbia Missouri is an exceedingly rare, high-oxygen-affinity hemoglobin variant resulting from a missense mutation in the alpha-globin gene. To date, its prevalence in the general population has not been established, and it has only been documented in a single case report from 1991. This technical guide synthesizes the available information on **Hemoglobin Columbia Missouri**, focusing on its genetic basis, the functional consequences of the mutation, and the methodologies employed for its initial identification and characterization. Due to the absence of population-level data, this document serves as a comprehensive summary of the primary case report, providing a foundational resource for researchers and clinicians interested in rare hemoglobinopathies.

Introduction

Hemoglobin variants are structural alterations of the hemoglobin molecule, typically arising from mutations in the globin genes. While some variants are benign, others can lead to significant clinical phenotypes, including anemia, erythrocytosis, and altered oxygen transport. **Hemoglobin Columbia Missouri** falls into the category of high-oxygen-affinity variants, which are characterized by a left-shifted oxygen-hemoglobin dissociation curve. This increased affinity for oxygen results in reduced oxygen delivery to peripheral tissues, stimulating a compensatory increase in red blood cell production (erythrocytosis).

This guide provides a detailed overview of **Hemoglobin Columbia Missouri**, a variant of significant interest due to its pronounced effect on oxygen affinity.

Genetic Basis and Molecular Characteristics

Hemoglobin Columbia Missouri is defined by a single point mutation in the HBA1 gene, which encodes the alpha-globin chain. The specific mutation is a substitution of an alanine residue with a valine at position 88 of the alpha-globin chain (α 88(F9) Ala → Val).

Feature	Description
Hemoglobin Variant	Hemoglobin Columbia Missouri
Affected Globin Chain	Alpha-globin
Mutation	Alanine to Valine substitution at position 88 (α 88 Ala → Val)
Amino Acid Position	F9 (ninth residue of the F helix)
Genetic Notation	HBA1:c.266C>T
Functional Consequence	High oxygen affinity
Clinical Phenotype	Erythrocytosis

Allele Frequency in Different Populations

Extensive literature and database searches, including the Globin Gene Server (HbVar) and the Allele Frequency Net Database, have yielded no quantitative data on the allele frequency of **Hemoglobin Columbia Missouri** in any studied population. The variant was first identified in a 22-year-old Caucasian man in the United States and has not been reported in subsequent large-scale population screening studies for hemoglobinopathies[1].

Conclusion on Allele Frequency: The allele frequency of **Hemoglobin Columbia Missouri** is considered to be extremely rare, and it is likely confined to the family of the original proband. There is no evidence of its presence in the general population.

Experimental Protocols for Identification and Characterization

The identification and characterization of **Hemoglobin Columbia Missouri** in the original 1991 study involved a multi-step process to distinguish it from normal hemoglobin (HbA) and other variants. The following protocols are based on the methodologies described in the initial report and general practices for hemoglobin variant analysis[1][2][3][4][5].

Initial Hematological Analysis

A complete blood count (CBC) is the first step to identify abnormalities such as erythrocytosis.

- Procedure: Whole blood is analyzed using an automated hematology analyzer to determine red blood cell count, hemoglobin concentration, hematocrit, and red blood cell indices (MCV, MCH, MCHC).
- Expected Result for Hb Columbia Missouri: Markedly elevated red blood cell count, hemoglobin, and hematocrit, consistent with erythrocytosis.

Hemoglobin Electrophoresis and Isoelectric Focusing

These techniques are used to separate different hemoglobin variants based on their electrical charge.

- Cellulose Acetate Electrophoresis (pH 8.4):
 - A hemolysate is prepared from washed red blood cells.
 - The hemolysate is applied to a cellulose acetate membrane.
 - Electrophoresis is carried out in a buffer at pH 8.4.
 - Observation: **Hemoglobin Columbia Missouri** does not separate from HbA under these conditions[1].
- Citrate Agar Electrophoresis (pH 6.2):

- Similar procedure to cellulose acetate electrophoresis but using a citrate agar gel and a buffer at pH 6.2.
- Observation: **Hemoglobin Columbia Missouri** does not separate from HbA under these conditions[\[1\]](#).
- Isoelectric Focusing:
 - Hemolysate is applied to a polyacrylamide or agarose gel containing ampholytes, creating a pH gradient.
 - Hemoglobins migrate to their isoelectric point (pl).
 - Observation: **Hemoglobin Columbia Missouri** has a pl very similar to HbA and does not show clear separation[\[1\]](#).

High-Performance Liquid Chromatography (HPLC)

HPLC separates hemoglobins based on their interaction with a charged column.

- Procedure: A hemolysate is injected into an HPLC system with a cation-exchange column. A phosphate buffer gradient is used to elute the different hemoglobins, which are detected by their absorbance at 415 nm.
- Expected Result: While not explicitly detailed for **Hemoglobin Columbia Missouri** in the original report, many variants show distinct retention times. However, variants with no charge change, like **Hemoglobin Columbia Missouri**, may co-elute with HbA.

Globin Chain Analysis

- Globin Chain Electrophoresis:
 - Globin chains are separated from the heme group.
 - Electrophoresis is performed on cellulose acetate or in polyacrylamide gels containing urea and Triton X-100.

- Observation: The alpha chain variant of **Hemoglobin Columbia Missouri** does not show altered mobility compared to the normal alpha chain[1].
- Reverse-Phase HPLC:
 - Globin chains are separated based on their hydrophobicity.
 - The abnormal alpha chain is isolated for further analysis.

Structural Analysis

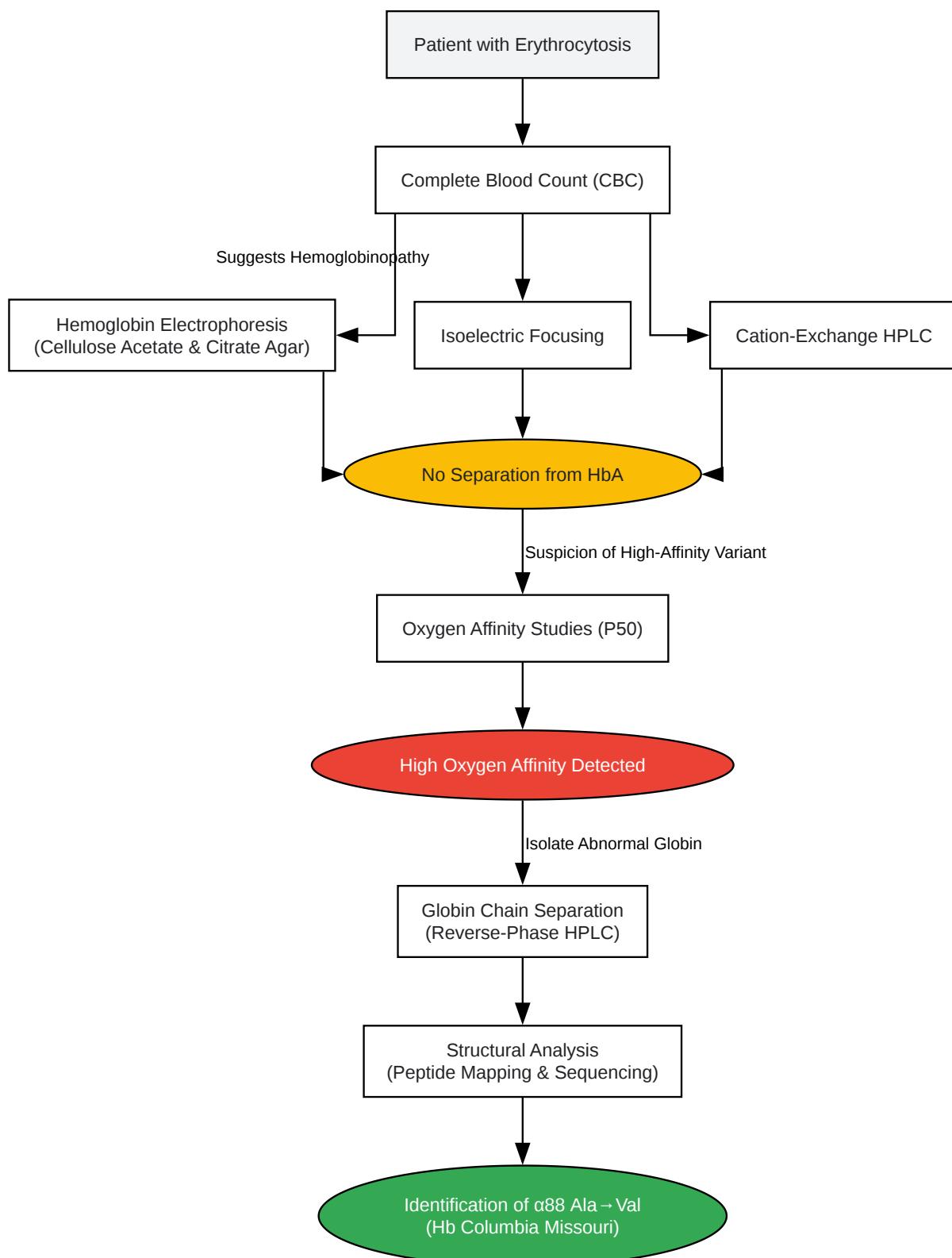
- Peptide Mapping and Amino Acid Sequencing:
 - The isolated abnormal alpha-globin chain is digested with trypsin.
 - The resulting peptides are separated by reverse-phase HPLC.
 - The peptide containing the mutation will have a different retention time.
 - The amino acid sequence of the abnormal peptide is determined using Edman degradation to identify the specific amino acid substitution.

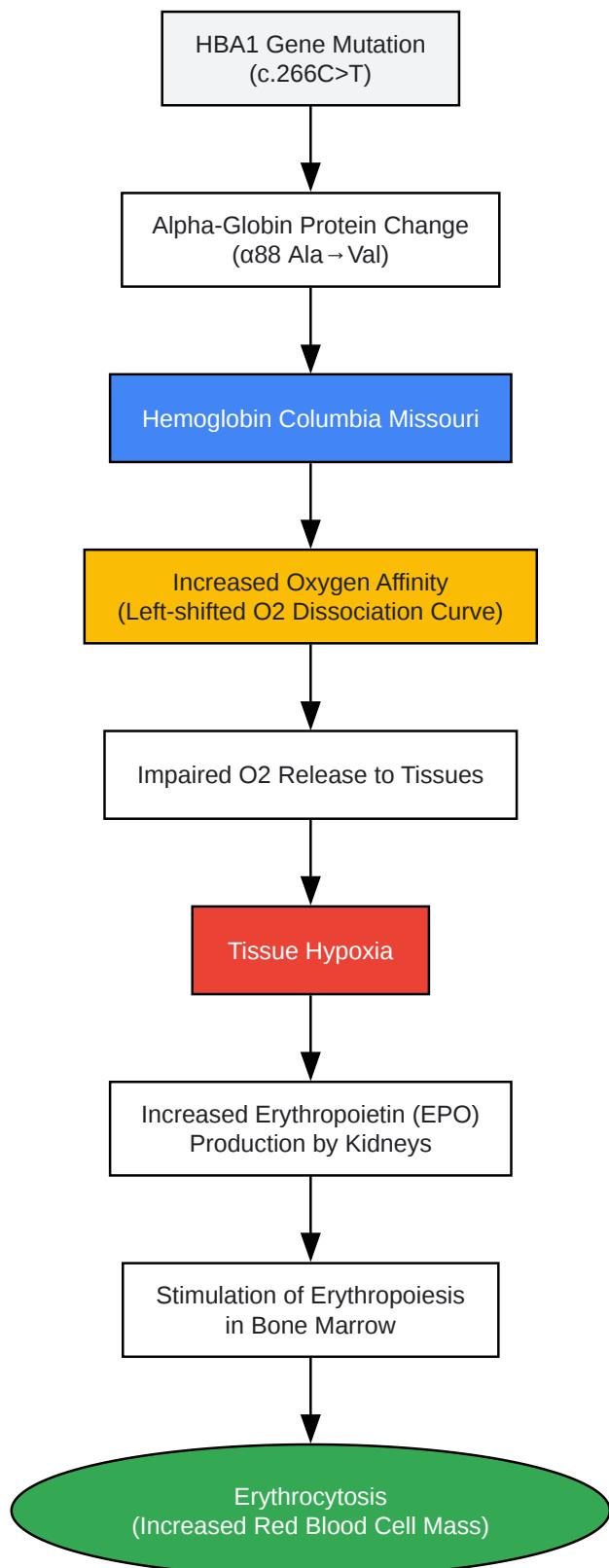
Functional Analysis

- Oxygen Dissociation Curve (P50 Measurement):
 - The partial pressure of oxygen at which hemoglobin is 50% saturated (P50) is measured using a tonometer or a dedicated instrument like a Hemox-Analyzer.
 - Procedure: A whole blood or hemoglobin solution is equilibrated with gases of varying oxygen concentrations, and the oxygen saturation is measured spectrophotometrically.
 - Expected Result for Hb Columbia Missouri: A significantly lower P50 value compared to normal blood, indicating a left-shift in the oxygen dissociation curve and high oxygen affinity[1].

Visualizations

Experimental Workflow for Hemoglobin Variant Identification





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